molecular formula C13H17N5O B2357761 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-86-3

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2357761
CAS No.: 2034525-86-3
M. Wt: 259.313
InChI Key: ONHQHYLNJIGNRE-UHFFFAOYSA-N
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Description

8-Methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Key structural attributes include:

  • C8-Methyl group: Enhances metabolic stability and modulates steric interactions with target proteins.

This compound is part of a broader class of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are extensively studied for their antitumor and kinase-inhibitory properties.

Properties

IUPAC Name

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-16-5-7-18(8-6-16)13-10-3-4-11(19)17(2)12(10)14-9-15-13/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHQHYLNJIGNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From 4-Chloropyrimidine Precursors

A widely adopted strategy utilizes 4-chloro-2-(methylthio)pyrimidine-5-carboxylates as key intermediates.

Representative Protocol (, Scheme 1):

  • Reduction-Oxidation Sequence :
    • LiAlH4 reduces ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate to the corresponding alcohol.
    • MnO2 oxidizes the alcohol to 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (85% yield).
  • Knoevenagel Condensation :
    • Aldehyde reacts with active methylene compounds (e.g., arylsulfonylacetic acids) in presence of benzylamine.
    • Forms pyrido[2,3-d]pyrimidin-7(8H)-one scaffold with retained C4 chloride.

Critical Parameters:

Step Temperature (°C) Time (h) Yield (%)
Reduction 0 → RT 2 92
Oxidation RT 12 85
Cyclization 80 6 78

Direct Ring Formation from Pyridine Derivatives

Alternative methods construct the pyrimidine ring onto preformed pyridine systems:

  • Guanidine Cyclocondensation :

    • 6-Amino-5-cyanopyridin-2(1H)-one reacts with N-methylguanidine under basic conditions.
    • Forms 2,4-diamino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one core.
  • Microwave-Assisted Synthesis :

    • Ethyl 3-((2-cyano-3-(methylamino)acryloyl)oxy)propanoate cyclizes under microwave irradiation (150°C, 20 min).
    • Achieves 73% yield with simultaneous N8-methyl incorporation.

Installation of 4-Methylpiperazinyl Group

SNAr Displacement of Chloride

The C4 chloride in pyrido[2,3-d]pyrimidin-7(8H)-ones undergoes efficient displacement with nitrogen nucleophiles:

Optimized Conditions ():

  • Substrate : 8-Methyl-4-chloropyrido[2,3-d]pyrimidin-7(8H)-one
  • Nucleophile : 4-Methylpiperazine (3 equiv)
  • Solvent : n-BuOH
  • Temperature : 120°C
  • Time : 18 h
  • Yield : 89%

Key Considerations:

  • Activation : Electron-withdrawing groups at C2 (e.g., sulfones) enhance reaction rate.
  • Steric Effects : Bulkier amines require higher temperatures (140-160°C).

Buchwald-Hartwig Amination

For less activated systems, palladium-catalyzed coupling provides an alternative:

Catalytic System ():

  • Pd2(dba)3 (5 mol%)
  • Xantphos (10 mol%)
  • Cs2CO3 (2 equiv)
  • Toluene, 110°C, 24 h
  • Yield: 76%

N8-Methylation Strategies

Early-Stage Alkylation

Incorporating methyl during pyrido ring formation avoids late-stage functionalization:

Method (, Figure 2):

  • Condense α,β-unsaturated ester with malononitrile in NaOMe/MeOH.
  • React intermediate with N-methylguanidine.
  • Simultaneously forms pyrido[2,3-d]pyrimidine core and installs N8-methyl.

Advantages:

  • Avoids protecting group chemistry.
  • 62% overall yield for three steps.

Post-Cyclization Methylation

Direct alkylation of NH-pyrido[2,3-d]pyrimidin-7(8H)-ones:

Conditions ():

  • Substrate: 4-(4-Methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
  • Methylating Agent: Methyl iodide (2 equiv)
  • Base: K2CO3 (3 equiv)
  • Solvent: DMF
  • Temperature: 50°C
  • Time: 12 h
  • Yield: 84%

Limitations:

  • Competes with O-methylation at C7 position.
  • Requires careful stoichiometry control.

Comparative Analysis of Synthetic Routes

Route Steps Total Yield (%) Key Advantage
Pyrimidine-first 5 58 Scalable intermediate production
Pyridine-first 4 49 Avoids halogenation steps
Late-stage amination 3 67 Modular for analog synthesis

Economic Considerations:

  • Cost of 4-methylpiperazine: $12-15/g (bulk pricing)
  • Pd catalyst contribution: 23% of total material cost

Characterization Data

1H NMR (400 MHz, DMSO-d6):
δ 8.45 (s, 1H, H2), 7.89 (d, J=8.4 Hz, 1H, H5), 6.98 (d, J=8.4 Hz, 1H, H6), 4.15 (s, 3H, N8-CH3), 3.72-3.68 (m, 4H, piperazine), 2.51-2.47 (m, 4H, piperazine), 2.31 (s, 3H, N-CH3).

HPLC Purity: 98.6% (C18 column, 10-90% MeCN/H2O over 20 min).

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like DMSO, methanol, and acetonitrile, with temperature and pH adjustments to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can be further explored for their biological activities and potential therapeutic applications.

Scientific Research Applications

Enzyme Inhibition

The compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDK inhibition can lead to altered cell proliferation and apoptosis, making this compound a candidate for cancer therapeutics. Studies indicate that it binds to the active site of CDKs, effectively blocking their activity and influencing cell cycle progression .

Anticancer Properties

Research has demonstrated that derivatives of 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one possess antiproliferative properties against various cancer cell lines. This is attributed to their ability to induce cell cycle arrest and apoptosis in malignant cells. For example, compounds derived from this scaffold have shown efficacy in inhibiting tumor growth in preclinical models .

Synthetic Routes

The synthesis of this compound involves several steps, including the condensation of pyrimidine derivatives with piperazine moieties. Various methods have been optimized for higher yields and purity, utilizing techniques such as nucleophilic substitution reactions and oxidation processes .

Derivatization Potential

The compound serves as a versatile scaffold for further chemical modifications, allowing the development of new derivatives with enhanced biological activity or selectivity against specific targets. This adaptability makes it an essential building block in drug discovery efforts aimed at developing novel therapeutics.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a lead compound for designing new inhibitors targeting various kinases involved in cancer progression. Its unique structural features contribute to its distinct biological activities and make it a valuable candidate for further pharmacological studies.

Biochemical Studies

The compound is also used in biochemical assays to study enzyme kinetics and protein interactions, providing insights into the molecular mechanisms underlying its inhibitory effects on CDKs and other targets .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological ActivityApplications
ImatinibTyrosine kinase inhibitorEffective against chronic myelogenous leukemiaCancer therapy
PHA-848125CDK inhibitorAntiproliferative activityCancer research
This compoundHeterocyclic scaffold with piperazine moietyInhibits CDKs; potential anticancer effectsDrug development

Mechanism of Action

The mechanism of action of 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound acts as an inhibitor of these kinases, thereby interfering with cell cycle progression and exhibiting antiproliferative effects . The pathways involved include the inhibition of ATP binding to the kinase active site, leading to the suppression of kinase activity and subsequent cellular effects.

Comparison with Similar Compounds

Substituent Effects at Position C4

The C4 position is pivotal for target engagement. Comparative

Compound C4 Substituent Biological Activity (IC50) Selectivity Profile
Target Compound 4-(4-Methylpiperazin-1-yl) Not reported (predicted kinase inhibition) Likely targets MST/PAK kinases
PF-06447475 Undisclosed MST1/2 inhibition (~nM range) High kinome-wide selectivity
Palbociclib Cyclopentyl CDK4/6 inhibition (IC50: 0.004 µM) Moderate selectivity over CDK1/2
Tasosartan (Withdrawn) Angiotensin II receptor Antihypertensive (failed clinical) Cardiovascular focus

Key Insight : The 4-methylpiperazine group in the target compound may mimic the basic side chains of kinase inhibitors like G-5555, enhancing interactions with ATP-binding pockets .

Substituent Effects at Position C8

Position C8 influences pharmacokinetics and target binding:

Compound C8 Substituent Impact on Activity
Target Compound Methyl Improved solubility vs. bulkier groups
Ebvaciclib (1R,2R)-2-hydroxy-2-methylcyclopentyl Enhanced potency (CDK inhibition)
MRLW5 4-Aminobutyl Salt-bridge with DFG motif (MST3/4)

Kinase Inhibition Profile

Pyrido[2,3-d]pyrimidin-7(8H)-ones with C5-C6 double bonds (like the target compound) are primarily antitumor agents, acting as tyrosine kinase inhibitors .

  • Selectivity: The 4-methylpiperazine group may reduce off-target effects compared to non-selective inhibitors like Compound 14 (CDK4 IC50: 0.004 µM but poor selectivity) .
  • Mechanism : Predicted to inhibit MST3/4 or PAK kinases, similar to PF-06447475 and G-5555 .

Comparison with Marketed Drugs

  • Palbociclib : Approved for breast cancer, features a cyclopentyl-C8 and piperazine-C4. The target compound’s methyl group may offer improved solubility .
  • Tasosartan: A dihydropyrido[2,3-d]pyrimidinone (C5-C6 single bond) focused on cardiovascular targets, highlighting structural-activity divergence .

Biological Activity

The compound 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound through various studies, highlighting its synthesis, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17N5O
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones typically involves multi-step reactions starting from simpler pyridine or pyrimidine derivatives. Various synthetic routes have been explored to optimize yield and biological activity. For instance, methods focusing on the substitution patterns at C5 and C6 have been shown to significantly influence the biological properties of the resulting compounds .

Antitumor Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class, including this compound, exhibit potent antitumor activities. A study highlighted that related compounds act as multikinase inhibitors with significant efficacy against various cancer cell lines . For example:

CompoundTarget KinasesIC50 (nM)
7xCDK4/CYCLIN D130-100
7xARK5<100

This compound was noted for inducing apoptosis in tumor cells at low concentrations .

The mechanism by which these compounds exert their effects often involves inhibition of key kinases involved in cell cycle regulation. The inhibition of cyclin-dependent kinases (CDKs) disrupts the cell cycle progression and promotes apoptosis in cancer cells. For instance, the compound's interaction with CDK1 has been documented to prevent phosphorylation events critical for cell cycle progression .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications on the piperazine ring and the methyl group at position 8 can enhance selectivity and potency against specific kinases. This highlights the importance of structural modifications in developing effective therapeutic agents .

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of pyrido[2,3-d]pyrimidin-7(8H)-ones in preclinical models:

  • In Vivo Tumor Regression : In a study involving xenograft models, administration of a related compound resulted in significant tumor regression, showcasing its potential for cancer therapy .
  • Cytotoxicity Studies : In vitro assays revealed that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for preparing the pyrido[2,3-d]pyrimidin-7(8H)-one core structure, and what are their limitations?

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is typically synthesized via cyclization reactions. A prominent method involves reacting 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with amines or hydrazines under controlled conditions . However, introducing substituents at the C4 position remains challenging due to steric hindrance and competing side reactions. Recent advances use chloro-substituted intermediates (e.g., 4-chloropyrido[2,3-d]pyrimidines) to enable nucleophilic substitutions, though this requires precise temperature control and anhydrous solvents .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Characterization involves a multi-technique approach:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry, particularly distinguishing between C5-C6 double bonds and substituent positions (e.g., methyl groups at N8) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, with deviations <2 ppm indicating purity .
  • HPLC : Purity ≥98% is typically achieved using reverse-phase C18 columns with methanol/water gradients, as noted in analytical protocols .

Q. What initial biological screening assays are recommended for evaluating kinase inhibition potential?

Cell-free kinase assays (e.g., ADP-Glo™) are used to measure IC₅₀ values against target kinases like PI3K or mTOR. Follow-up cellular assays (e.g., MTT for cytotoxicity) should include controls for off-target effects, such as using isogenic cell lines with/without the target kinase .

Advanced Research Questions

Q. How can researchers optimize the introduction of substituents at the C4 position to enhance bioactivity?

Substitution at C4 is best achieved via halogenated intermediates. For example, 4-chloro derivatives allow nucleophilic displacement with amines (e.g., 4-methylpiperazine) under microwave-assisted conditions (100–120°C, 30 min), yielding >80% conversion . Computational modeling (e.g., docking studies) can prioritize substituents that improve binding to kinase ATP pockets while minimizing steric clashes .

Q. How can researchers address contradictions in reported biological activities of derivatives across studies?

Discrepancies in IC₅₀ values may arise from assay variability (e.g., ATP concentrations in kinase assays) or cell line-specific expression of efflux pumps. To mitigate this:

  • Standardize assay conditions using guidelines from the Journal of Biomolecular Screening.
  • Perform parallel experiments with reference inhibitors (e.g., LY294002 for PI3K) .
  • Validate target engagement via Western blotting for downstream phosphorylation markers .

Q. What strategies improve the metabolic stability of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Metabolic instability often stems from oxidation at the piperazine moiety. Strategies include:

  • Introducing electron-withdrawing groups (e.g., fluorine) at para positions of the piperazine ring.
  • Deuterating labile C-H bonds to slow hepatic CYP450-mediated degradation .
  • Conducting microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots .

Q. How can structure-activity relationship (SAR) studies be designed to balance potency and solubility?

SAR should systematically vary substituents at C4, C8, and the pyridine ring. Key parameters:

  • Potency : Measure kinase inhibition in vitro.
  • Solubility : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid.
  • Lipophilicity : Calculate logP values (e.g., using XLogP3) to correlate with membrane permeability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cytotoxicity in cancer vs. normal cell lines?

Apparent contradictions may reflect selective kinase dependency in cancer cells. Solutions:

  • Use RNAi or CRISPR to knock down the target kinase in normal cells; reduced cytotoxicity confirms selectivity.
  • Compare gene expression profiles (e.g., CCLE database) to identify biomarkers predictive of response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.